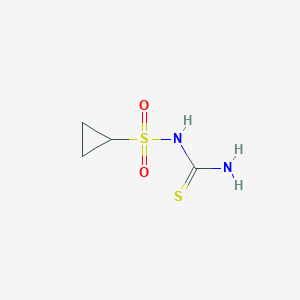

(Cyclopropanesulfonyl)thiourea

Description

(Cyclopropanesulfonyl)thiourea is a specialized thiourea derivative characterized by the presence of a cyclopropanesulfonyl group attached to the thiourea backbone. Thioureas, with the general formula (R¹R²N)(R³R⁴N)C=S, are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur, significantly altering their electronic and chemical properties . The cyclopropanesulfonyl moiety introduces a rigid, strained cyclopropane ring and a sulfonyl group, which is electron-withdrawing. This structural modification enhances molecular stability, influences solubility, and may improve receptor-binding affinity in biological systems .

Synthetic routes for this compound typically involve the reaction of cyclopropanesulfonyl chloride with amines or thiocyanate precursors under controlled conditions. For example, in one protocol, a cyclopropanesulfonyl chloride derivative reacts with a thiourea intermediate to yield the target compound, as demonstrated in European Patent Application methods .

Properties

IUPAC Name |

cyclopropylsulfonylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S2/c5-4(9)6-10(7,8)3-1-2-3/h3H,1-2H2,(H3,5,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYJUAKTTVBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropanesulfonyl)thiourea typically involves the reaction of cyclopropanesulfonyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the thiourea attacks the sulfonyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropanesulfonyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted thiourea derivatives .

Scientific Research Applications

(Cyclopropanesulfonyl)thiourea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.

Medicine: Research has explored its use as a pharmacological agent, particularly in the development of enzyme inhibitors and antithrombotic agents.

Industry: this compound is used in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of (Cyclopropanesulfonyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of the sulfonyl and thiourea groups allows for strong hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Thiourea vs. Urea Analogs: Thiourea derivatives exhibit distinct electronic properties compared to ureas due to sulfur’s larger atomic size and lower electronegativity. For instance, phenyl-substituted ureas (e.g., 13b) show 76.3% activity in certain assays, whereas their thiourea counterparts (e.g., 14e) exhibit reduced activity (49.7%), likely due to differences in hydrogen-bonding capacity and steric effects .

Sulfonyl vs. Non-Sulfonyl Thioureas: The sulfonyl group in (cyclopropanesulfonyl)thiourea enhances hydrophilicity and stability compared to alkyl- or aryl-thioureas. For example, amino acid-functionalized thioureas (e.g., M1, M2) demonstrate superior anti-amoebic activity (Table 1) due to their balanced hydrophobicity and receptor selectivity . The cyclopropanesulfonyl group may similarly improve target specificity by mimicking natural substrates in enzymatic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.